N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide
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Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide is a complex organic compound with a molecular formula of C24H26N2O4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylbenzenesulfonyl chloride under controlled conditions.
Coupling with glycinamide: The sulfonyl chloride intermediates are then reacted with glycinamide in the presence of a base, such as triethylamine, to form the desired compound.
Introduction of the piperidinyl group: The final step involves the reaction of the intermediate product with piperidine under suitable conditions to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy and piperidinyl groups can be oxidized under specific conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl and piperidinyl groups may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
- **4-{[(4-methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate
- **S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
Uniqueness
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C27H31N3O6S2 |
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Molecular Weight |
557.7 g/mol |
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C27H31N3O6S2/c1-21-6-10-23(11-7-21)30(38(34,35)26-16-12-24(36-2)13-17-26)20-27(31)28-22-8-14-25(15-9-22)37(32,33)29-18-4-3-5-19-29/h6-17H,3-5,18-20H2,1-2H3,(H,28,31) |
InChI Key |
OWIAMQSBAOCQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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